Doxepin Hydrochloride
概要
説明
シドクセピン塩酸塩、別名 (Z)-ドキセピン塩酸塩は、三環系抗うつ薬です。これは、市販されている (E) および (Z) 異性体の混合物であるドキセピンのシスまたは (Z) 立体異性体です。シドクセピン塩酸塩は 1960 年代に開発されましたが、販売されることはありませんでした。これは、セロトニン - ノルエピネフリン再取り込み阻害剤、H1 受容体拮抗薬、および抗コリン剤として作用します。 慢性じんま疹の治療のための抗ヒスタミン薬として再検討され、現在開発中です .
科学的研究の応用
Cidoxepin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of tricyclic antidepressants.
Biology: It is used in studies investigating the effects of serotonin-norepinephrine reuptake inhibitors on biological systems.
Medicine: It is being developed as an antihistamine for the treatment of chronic urticaria and has been investigated for the treatment of allergic rhinitis, atopic dermatitis, and contact dermatitis.
作用機序
シドクセピン塩酸塩は、いくつかの機序を通じてその効果を発揮します。
セロトニン - ノルエピネフリン再取り込み阻害: セロトニンとノルエピネフリンの再取り込みを阻害し、シナプス間隙におけるこれらの神経伝達物質のレベルを高め、神経伝達を強化します。
H1 受容体拮抗作用: ヒスタミン H1 受容体を遮断し、ヒスタミンを介したアレルギー反応を軽減します。
Safety and Hazards
将来の方向性
Doxepin Hydrochloride has been approved for use in various therapeutic areas including immune system diseases, nervous system diseases, congenital disorders, skin and musculoskeletal diseases, and other diseases . It has shown efficacy in treating sleep initiation and maintenance disorders, dermatitis, pruritus, anxiety, and depressive disorder . Future research may explore its potential in treating other conditions.
生化学分析
Biochemical Properties
Doxepin Hydrochloride interacts with various enzymes, proteins, and other biomolecules. The major route of metabolism of both isomers of this compound is demethylation to the active metabolite desmethyldoxepin . This is carried out by the cytochrome P450 2C19 (CYP2C19) with a possible minor involvement of CYP1A2, CYP3A4 or CYP2C9 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by restoring the balance of certain natural substances in the brain . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is not definitely known . It is not a central nervous system stimulant nor a monoamine oxidase inhibitor . The current hypothesis is that the clinical effects are due, at least in part, to influences on the adrenergic activity at the synapses so that deactivation of norepinephrine by reuptake into the nerve terminals is prevented .
Temporal Effects in Laboratory Settings
In a 35-day sleep laboratory trial in adults with chronic primary insomnia, nightly administration of this compound resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .
Dosage Effects in Animal Models
In animal models, the dosage of this compound varies. For dogs, the dosage is 3–5 mg/kg p.o. q8–12h, with a maximum dose of 150 mg q12h. For cats, the dosage is 0.5–1.0 mg/kg p.o. q12–24h .
Metabolic Pathways
This compound is involved in several metabolic pathways. The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . This is carried out by the cytochrome P450 2C19 (CYP2C19) with a possible minor involvement of CYP1A2, CYP3A4 or CYP2C9 .
Transport and Distribution
It is known that this compound is lipophilic and can pass easily through the blood-brain-barrier .
Subcellular Localization
Given its lipophilic nature and its ability to pass through the blood-brain-barrier, it is likely that this compound can reach various compartments within the cell .
準備方法
シドクセピン塩酸塩の合成には、以下の手順が含まれます。
ジベンゾキセピン環の形成: 最初のステップは、ジベンゾキセピン環系の形成を含みます。
ジメチルアミノ基の導入:
(Z)-異性体の形成: 最後のステップは、ドキセピンの (Z)-異性体の形成を含みます。
工業生産方法では、通常、高性能液体クロマトグラフィー (HPLC) を使用して (Z)-異性体を (E)-異性体から分離します .
化学反応の分析
シドクセピン塩酸塩は、いくつかのタイプの化学反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸化反応を起こす可能性があります。
還元: 水素化リチウムアルミニウムなどの試薬を使用して、還元反応を行うことができます。
置換: ハロゲンやアルキル化剤などの試薬を使用して、ジメチルアミノ基または芳香環で置換反応が起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性条件、高温、および触媒の存在が含まれます。 これらの反応から生成される主な生成物には、酸化または還元された誘導体、および置換された類似体があります .
4. 科学研究への応用
シドクセピン塩酸塩は、いくつかの科学研究への応用があります。
化学: 三環系抗うつ薬の反応性を研究するためのモデル化合物として使用されます。
生物学: セロトニン - ノルエピネフリン再取り込み阻害剤が生物系に与える影響を調べる研究で使用されます。
医学: 慢性じんま疹の治療のための抗ヒスタミン薬として開発されており、アレルギー性鼻炎、アトピー性皮膚炎、および接触性皮膚炎の治療にも研究されています。
類似化合物との比較
シドクセピン塩酸塩は、次のような他の三環系抗うつ薬に似ています。
ドキセピン: (E) および (Z) 異性体の混合物で、抗うつ薬と抗ヒスタミン薬として市販されています。
アミトリプチリン: うつ病や不安の治療に使用される別の三環系抗うつ薬です。
クロミプラミン: 強迫性障害の治療に使用されます。
イミプラミン: うつ病と夜尿症の治療に使用されます。
特性
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-CULRIWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25127-31-5, 1229-29-4 | |
Record name | Cidoxepin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxepin Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxepin Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxepin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIDOXEPIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。